molecular formula C22H23N5O3 B2759969 N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261009-25-9

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2759969
CAS RN: 1261009-25-9
M. Wt: 405.458
InChI Key: HECFZTUYFHYSHF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis methodologies of similar triazoloquinoxaline derivatives involve various chemical reactions, including DCC coupling and azide coupling methods, to attach amino acid derivatives or create N-regioisomeric analogs. These processes yield compounds with potential biological activity, showcasing the versatility of triazoloquinoxaline scaffolds in creating complex molecular structures (Fathalla, 2015).
  • Another study highlighted the diversified synthesis of triazoloquinoxaline derivatives through Ugi four-component reactions, followed by copper-catalyzed tandem reactions. This approach provides rapid access to structurally varied and complex fused tricyclic scaffolds, emphasizing the compound's potential in further scientific applications (An et al., 2017).

Potential Biological Applications

  • Triazoloquinoxaline derivatives have been explored as human A3 adenosine receptor antagonists, with certain compounds showing promising results in terms of potency and selectivity. This suggests potential therapeutic applications, particularly in conditions where modulation of adenosine receptors is beneficial (Catarzi et al., 2005).
  • The structural versatility of triazolo[4,3-a]quinoxalines allows for the design of compounds with specific biological activities, such as positive inotropic effects, which could be beneficial in developing new cardiovascular drugs (Zhang et al., 2008).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)14-20(28)23-15-10-12-16(13-11-15)30-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFZTUYFHYSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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